![molecular formula C9H8Cl2O3S B1423003 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride CAS No. 1334146-20-1](/img/structure/B1423003.png)
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Overview
Description
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride, also known as 7-CM-BFS, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is primarily used as a reagent in organic synthesis and has been extensively used in the synthesis of a variety of compounds. It is also used as a catalyst in the synthesis of drugs and other compounds.
Scientific Research Applications
Comprehensive Analysis of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl Chloride Applications
Anticancer Activity: Benzofuran derivatives, including compounds like 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride, have shown potential as anticancer agents. The structure–activity relationship (SAR) studies of these compounds reveal that they can be designed to target specific cancer cells . For instance, certain benzofuran derivatives have demonstrated significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer .
Antimicrobial Properties: The antimicrobial potential of benzofuran compounds is another promising field. These compounds have been identified as potential therapeutic agents against resistant microbes . The unique structure of benzofuran allows for the development of new derivatives that can be effective in combating a range of microbial threats.
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable interest in the discovery of new drugs in the fields of drug invention and development using these compounds. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
For example, they have been shown to exhibit anti-tumor activity, suggesting that they may impact pathways related to cell growth and proliferation .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a focus of recent research, with improved bioavailability being one of the targets achieved with most of the more recent compounds .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in various types of cancer cells .
properties
IUPAC Name |
7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMHGPTTUKYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.